molecular formula C14H18FN3O B1440967 1'-ethyl-7'-fluoro-1'H-spiro[piperidine-4,2'-quinazolin]-4'(3'H)-one CAS No. 1351399-01-3

1'-ethyl-7'-fluoro-1'H-spiro[piperidine-4,2'-quinazolin]-4'(3'H)-one

Cat. No. B1440967
M. Wt: 263.31 g/mol
InChI Key: MAOVOGQWBLHEDN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

A chemical compound’s description often includes its IUPAC name, molecular formula, structure, and other identifiers like CAS number. It might also include its role or use in the scientific and industrial context.



Synthesis Analysis

This involves the methods and steps used to synthesize the compound. It can include the starting materials, reagents, catalysts, and conditions like temperature and pressure.



Molecular Structure Analysis

This involves understanding the arrangement of atoms in the molecule. Techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used.



Chemical Reactions Analysis

This involves studying the reactions the compound undergoes. It includes understanding the reactants, products, and the mechanism of the reaction.



Physical And Chemical Properties Analysis

This involves studying properties like melting point, boiling point, solubility, density, molar mass, and spectral properties.


Scientific Research Applications

Nociceptin Receptor Ligands

1'-ethyl-7'-fluoro-1'H-spiro[piperidine-4,2'-quinazolin]-4'(3'H)-one and similar compounds have been synthesized and evaluated as ligands for the nociceptin receptor. These compounds have shown partial agonistic activity, with some being pure antagonists (Mustazza et al., 2006).

Alkylation Agents

Spiro[oxirane-2, 4'-piperidines], a related group, have been prepared and used as alkylating agents. These agents introduce (4-hydroxy-4-piperidyl) methyl moieties onto heteroaromatic compounds such as 4(3H)-quinazolone (Fishman & Cruickshank, 1968).

Solid-Phase Synthesis Applications

Solid-phase synthesis of 1,2-dihydroquinazoline-2-carboxylate derivatives, including 1' H-spiro[piperidine-3,2'-quinazolin]-2'-ones, has been developed. These compounds possess unique 3D architectures and are of pharmacological relevance (Pospíšilová et al., 2018).

Microwave-Assisted Synthesis

Phosphotungstic acid has been used as a catalyst for the synthesis of spiro and cyclized quinazolinones under microwave irradiation, demonstrating the utility of this approach in creating functionalized derivatives (Novanna et al., 2019).

Synthesis of Fluorinated Quinolines

A series of fluorine-containing substituted spiro[piperidine-4,4'-pyrano[3,2-c]quinolines] have been synthesized. These fluorinated quinoline derivatives are interesting for biological screening tests (Dandia et al., 2007).

Safety And Hazards

This involves understanding the risks associated with handling and using the compound. Material Safety Data Sheets (MSDS) are a common source of this information.


Future Directions

This involves understanding the potential future applications and research directions for the compound. It can be based on its properties, uses, and the current state of research in the field.


properties

IUPAC Name

1-ethyl-7-fluorospiro[3H-quinazoline-2,4'-piperidine]-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18FN3O/c1-2-18-12-9-10(15)3-4-11(12)13(19)17-14(18)5-7-16-8-6-14/h3-4,9,16H,2,5-8H2,1H3,(H,17,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAOVOGQWBLHEDN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C=CC(=C2)F)C(=O)NC13CCNCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18FN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1'-ethyl-7'-fluoro-1'H-spiro[piperidine-4,2'-quinazolin]-4'(3'H)-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1'-ethyl-7'-fluoro-1'H-spiro[piperidine-4,2'-quinazolin]-4'(3'H)-one
Reactant of Route 2
1'-ethyl-7'-fluoro-1'H-spiro[piperidine-4,2'-quinazolin]-4'(3'H)-one
Reactant of Route 3
1'-ethyl-7'-fluoro-1'H-spiro[piperidine-4,2'-quinazolin]-4'(3'H)-one
Reactant of Route 4
1'-ethyl-7'-fluoro-1'H-spiro[piperidine-4,2'-quinazolin]-4'(3'H)-one
Reactant of Route 5
1'-ethyl-7'-fluoro-1'H-spiro[piperidine-4,2'-quinazolin]-4'(3'H)-one
Reactant of Route 6
1'-ethyl-7'-fluoro-1'H-spiro[piperidine-4,2'-quinazolin]-4'(3'H)-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.